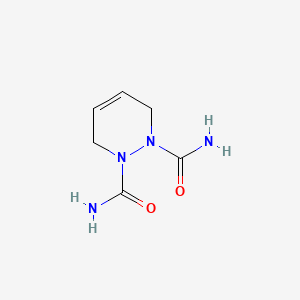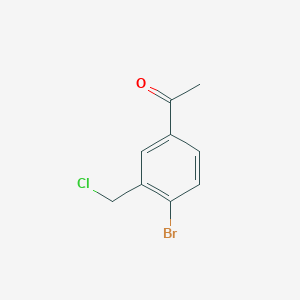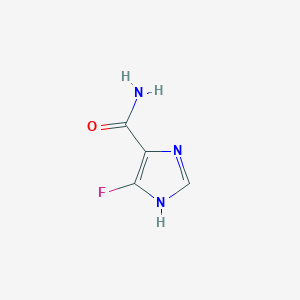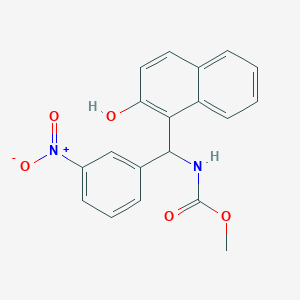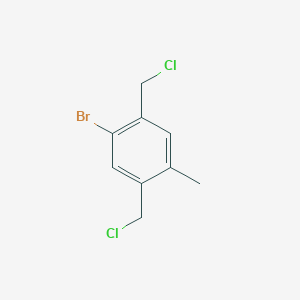
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene is an organic compound with the molecular formula C9H9BrCl2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, two chloromethyl groups, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 2,5-dimethylbenzene (p-xylene) to introduce the bromine atom at the 1-position. This is followed by chloromethylation, where formaldehyde and hydrochloric acid are used to introduce the chloromethyl groups at the 2 and 5 positions.
Industrial Production Methods
Industrial production of this compound typically involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can be substituted by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The bromine and chloromethyl groups can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Products depend on the nucleophile used, such as ethers, amines, or other substituted benzenes.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Simpler hydrocarbons or alcohols.
Applications De Recherche Scientifique
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene involves its reactivity with various nucleophiles and electrophiles. The bromine and chloromethyl groups are particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2,5-bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups instead of chloromethyl groups.
1-Bromo-3,5-bis(trifluoromethyl)benzene: Another similar compound with trifluoromethyl groups at different positions.
Uniqueness
1-Bromo-2,5-bis(chloromethyl)-4-methylbenzene is unique due to the presence of both bromine and chloromethyl groups, which provide distinct reactivity patterns compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
56403-26-0 |
|---|---|
Formule moléculaire |
C9H9BrCl2 |
Poids moléculaire |
267.97 g/mol |
Nom IUPAC |
1-bromo-2,5-bis(chloromethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H9BrCl2/c1-6-2-8(5-12)9(10)3-7(6)4-11/h2-3H,4-5H2,1H3 |
Clé InChI |
AYPOHGOVDHTSDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1CCl)Br)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


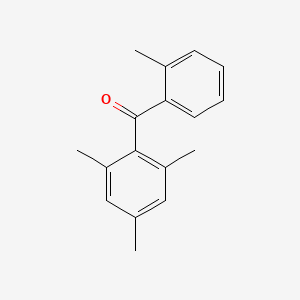
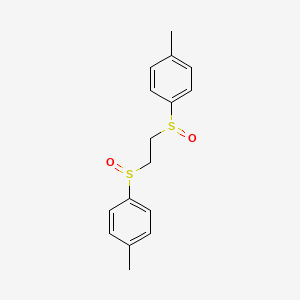
![Ethyl 2-[4-(butyl-methyl-amino)diazenylphenoxy]acetate](/img/structure/B13988744.png)

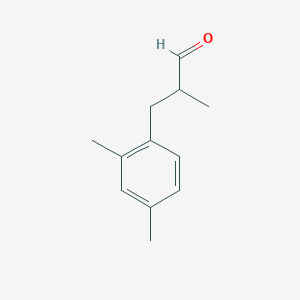
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)
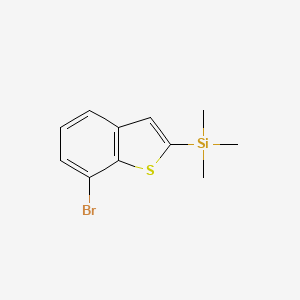
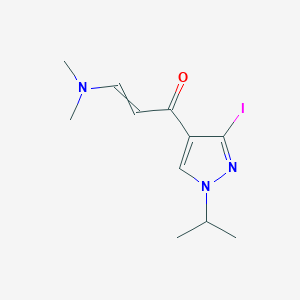
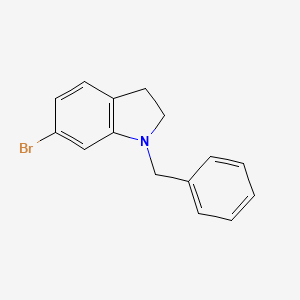
![1-[(2,4,6-Trimethylphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13988795.png)
